

Comparative lipidomics of C15-Ceramide in healthy vs. diseased states

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Compound of Interest

Compound Name: C15-Ceramide

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Comparative Lipidomics of C15:0-Ceramide: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] The biological function of ceramides is highly dependent on the length of their N-acyl chain, with different chain lengths exhibiting distinct effects. While long-chain ceramides like C16:0 and C18:0 are extensively studied for their roles in metabolic diseases, the specific functions and comparative levels of C15:0-Ceramide (pentadecanoyl-sphingosine) are less characterized.[3][4] This guide provides a comparative overview of C15:0-Ceramide's precursor, experimental analysis protocols, and its implicated signaling pathways.

Data Presentation: C15:0 Fatty Acid Levels in Health and Disease

Direct quantitative data comparing C15:0-Ceramide levels in various disease states are not widely available in the current literature. However, the levels of its precursor, pentadecanoic acid (C15:0), have been studied and are presented below. As an essential fatty acid, circulating C15:0 concentrations reflect dietary intake and are linked to various health outcomes.[5][6] Higher levels of the C15:0 fatty acid are generally associated with better health outcomes, suggesting a potential protective role for its downstream metabolite, C15:0-Ceramide.

Biomarker	Healthy State Association	Diseased State Association	Key Findings & References
Pentadecanoic Acid (C15:0)	Higher circulating levels are associated with a lower risk of type 2 diabetes, heart disease, and nonalcoholic fatty liver disease. [5] [6] [7]	Lower circulating levels are linked to an increased risk of cardiometabolic diseases. [5] [6]	Epidemiological studies consistently show an inverse relationship between C15:0 levels and the risk of developing chronic diseases. C15:0 is recognized for its role in stabilizing cell membranes and has anti-inflammatory properties. [5] [7] [8] [9]
C15:0 Supplementation	In clinical trials, supplementation with C15:0 has been shown to be safe, raise circulating C15:0 levels, and may improve liver function (lower ALT and AST) and red blood cell function (raised hemoglobin). [10] [11]	In cell-based models of cancer, C15:0 has demonstrated dose-dependent antiproliferative activities against various cancer cell lines, including non-Hodgkin B-cell lymphomas. [12]	Clinical and cell-based studies suggest that C15:0 possesses broad, clinically relevant activities, including anti-inflammatory, antifibrotic, and anticancer effects. [5] [6] [9] [12]

Experimental Protocols: Quantification of Ceramides by LC-MS/MS

The accurate quantification of ceramide species is crucial for understanding their biological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Lipid Extraction (Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from plasma or tissue homogenates.

- **Sample Preparation:** Start with a 50 μ L plasma sample or an appropriate amount of tissue homogenate. Place samples in ice-cold screw-capped glass tubes.
- **Internal Standards:** Spike samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0-Ceramide) to correct for extraction efficiency and instrument variability.[\[13\]](#)
- **Solvent Addition:** Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly at 4°C.
- **Phase Separation:** Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water. Vortex again and centrifuge to separate the layers.
- **Collection:** Carefully collect the lower organic phase, which contains the lipids. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize recovery.
- **Drying:** Pool the organic extracts and dry the solvent under a stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried lipid residue in a suitable buffer for LC-MS/MS analysis (e.g., HPLC elution buffer).[\[13\]](#)

LC-MS/MS Analysis

- **Chromatography:**
 - **Column:** Use a reverse-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 \times 150 mm, 5 μ m).[\[13\]](#)
 - **Mobile Phase A:** Water with 0.2% formic acid and 2 mM ammonium formate.
 - **Mobile Phase B:** Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.
 - **Gradient:** A typical gradient starts with a higher percentage of mobile phase A, ramping up to 100% mobile phase B to elute the hydrophobic ceramides. A common run time is

around 15-25 minutes.[13]

- Flow Rate: Maintain a flow rate of approximately 0.3 mL/min.
- Mass Spectrometry:
 - Ionization: Use electrospray ionization (ESI) in the positive ion mode.[13][15]
 - Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated ceramide molecule $[M+H]^+$) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.[15][16]
 - MRM Transitions: For ceramides, a characteristic product ion has an m/z of 264, which results from the loss of the acyl chain and water molecules.[15] Each ceramide species will have a unique precursor ion mass based on its acyl chain length.
- Quantification:
 - Construct calibration curves using synthetic ceramide standards of known concentrations.
 - Calculate the concentration of each ceramide species in the sample by comparing the ratio of its peak area to the peak area of the internal standard against the calibration curve.[13]

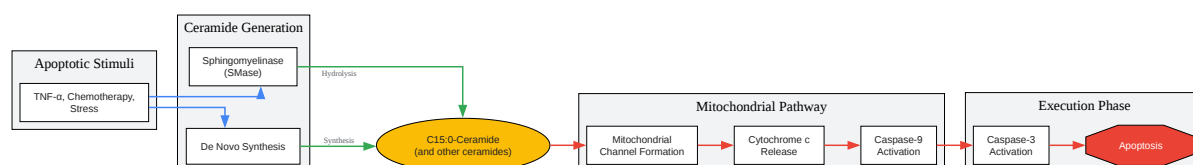
Signaling Pathways and Visualization

Ceramides are central hubs in lipid signaling, implicated in pathways that control cell fate.[1][2] Elevated levels of specific ceramides are known to trigger stress responses, leading to outcomes like apoptosis (programmed cell death) and insulin resistance.[17][18][19]

Ceramide-Mediated Apoptosis

Ceramides can induce apoptosis through both mitochondrial-dependent (intrinsic) and -independent (extrinsic) pathways.[20] An increase in intracellular ceramide, prompted by stimuli like $TNF-\alpha$ or chemotherapy, can lead to the formation of ceramide channels in the mitochondrial outer membrane. This permeabilization allows for the release of pro-apoptotic

factors like cytochrome c, which in turn activates the caspase cascade, culminating in cell death.[1][2][21]

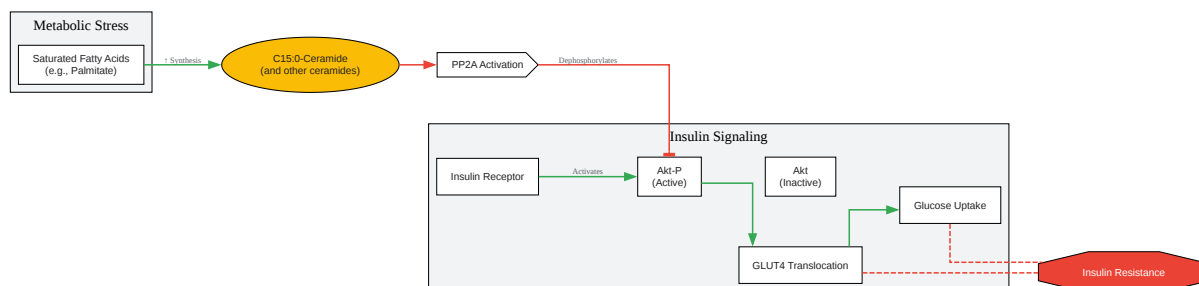


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Caption: Ceramide-Mediated Intrinsic Apoptosis Pathway.

Ceramide and Insulin Resistance

In metabolic tissues like skeletal muscle and liver, accumulation of ceramides is strongly linked to the development of insulin resistance.[4][19][22] Ceramides can interfere with the insulin signaling cascade by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a key protein for insulin-stimulated glucose uptake.[19][23] This inhibition can occur through the activation of protein phosphatases (like PP2A) or atypical protein kinase C isoforms (PKC ζ), which dephosphorylate or bind to Akt, respectively, rendering it inactive.[19][23]



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Caption: Ceramide's Role in a Pathway to Insulin Resistance.

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